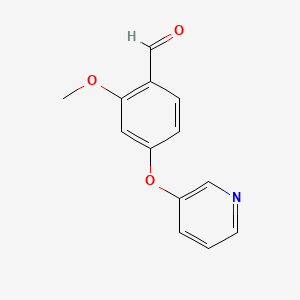
2-methoxy-4-pyridin-3-yloxybenzaldehyde
Übersicht
Beschreibung
2-methoxy-4-pyridin-3-yloxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group at the 2-position and a pyridine-3-yloxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-pyridin-3-yloxybenzaldehyde typically involves the following steps:
Formation of the Pyridine-3-yloxy Intermediate: This can be achieved by reacting pyridine-3-ol with an appropriate halogenated benzene derivative under basic conditions.
Formylation: The final step involves the formylation of the benzene ring, which can be achieved using a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent such as DMF and POCl₃.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-pyridin-3-yloxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pyridine-3-yloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Pyridine-3-yloxy)-2-methoxybenzoic acid.
Reduction: 4-(Pyridine-3-yloxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-pyridin-3-yloxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-pyridin-3-yloxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The pyridine-3-yloxy group can interact with specific amino acid residues in the active site of an enzyme, while the methoxy group can influence the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridine-3-yloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-Methoxybenzaldehyde: Lacks the pyridine-3-yloxy group, which can significantly alter its chemical behavior and applications.
4-(Pyridine-2-yloxy)-2-methoxybenzaldehyde: The position of the pyridine group is different, which can influence its interaction with biological targets.
Uniqueness
2-methoxy-4-pyridin-3-yloxybenzaldehyde is unique due to the specific combination of functional groups, which provides a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C13H11NO3 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-methoxy-4-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-16-13-7-11(5-4-10(13)9-15)17-12-3-2-6-14-8-12/h2-9H,1H3 |
InChI-Schlüssel |
OUEIZFOVCADPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC2=CN=CC=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
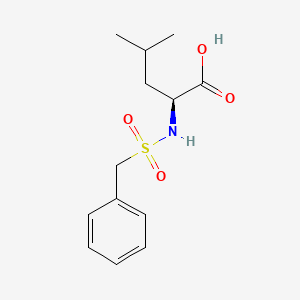
![5'-Acetyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B8613959.png)
![3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B8613969.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B8613975.png)
![2-Ethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8613979.png)
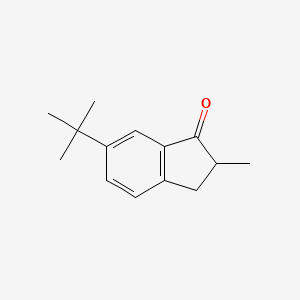
![1-Phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8614003.png)
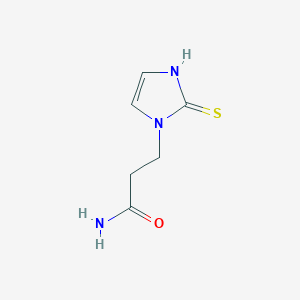

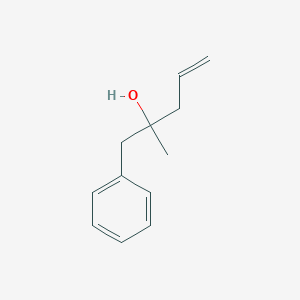
![2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride](/img/structure/B8614025.png)
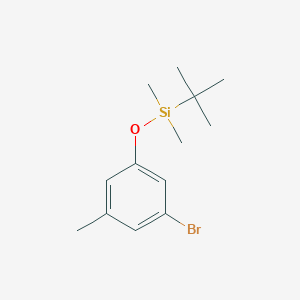
![Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate](/img/structure/B8614044.png)
![4-[amino(phenyl)methyl]oxan-4-ol](/img/structure/B8614051.png)
